N-benzyl-4,5-dimethoxy-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-benzyl-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-8-12(13(18(20)21)9-15(14)23-2)16(19)17-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDMZMRLNGZYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4,5-dimethoxy-2-nitrobenzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by amidation with benzylamine. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents like dicyclohexylcarbodiimide for amidation .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Reduction: N-Benzyl-4,5-dimethoxy-2-aminobenzamide.
Substitution: Derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
Chemical Properties and Reactivity
N-benzyl-4,5-dimethoxy-2-nitrobenzamide possesses several functional groups that contribute to its unique chemical properties:
- Nitro Group : This group can undergo reduction to form reactive intermediates, which are crucial for its biological activity.
- Methoxy Groups : These enhance the compound's lipophilicity and facilitate interactions with biological targets.
- Amide Bond : The amide functionality is important for the compound's stability and reactivity in various chemical reactions.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Organic Synthesis
This compound serves as a precursor in the synthesis of more complex organic molecules. It can be involved in various reactions such as:
- Reduction : The nitro group can be converted to an amino group using reducing agents.
- Substitution Reactions : The methoxy groups can undergo nucleophilic substitution.
- Hydrolysis : The amide bond can be hydrolyzed to yield carboxylic acids and amines.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens.
- Anticancer Activity : In vitro studies have shown cytotoxic effects on cancer cell lines, particularly breast cancer cells (MDA-MB-231) with notable IC50 values indicating potential therapeutic applications .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory Effects : Its structural features may endow it with the ability to modulate inflammatory pathways.
- Neuroprotective Effects : Related benzamide compounds have shown promise in treating neurodegenerative diseases like Parkinson's disease .
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-benzyl-N-ethyl-4-methoxy-2-nitrobenzamide | Lacks one methoxy group | Potentially lower reactivity |
| N-benzyl-N-ethyl-4,5-dimethoxybenzamide | Lacks nitro group | Different chemical properties |
| N-benzyl-N-ethyl-4,5-dimethoxy-2-aminobenzamide | Contains amino group instead of nitro | Increased biological activity due to enhanced reactivity |
Anticancer Research
A study evaluated the cytotoxic effects of this compound against breast cancer cells. Results indicated significant cytotoxicity with an IC50 value suggesting effective concentrations for therapeutic action.
Mechanistic Insights
Further investigations revealed that compounds with electron-withdrawing groups like nitro demonstrated enhanced activity compared to their counterparts without such substitutions. This highlights the importance of functional group positioning in determining biological efficacy .
Mechanism of Action
The mechanism of action of N-Benzyl-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl and methoxy groups can influence the compound’s binding affinity to proteins and enzymes. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
- The pentafluorobenzamide derivative exhibits enhanced electron-withdrawing properties due to fluorine substituents, affecting reactivity in nucleophilic substitutions . The nitro and dimethoxy groups in all compounds contribute to planar disruption and intermolecular interactions (e.g., hydrogen bonding and π-π stacking), as seen in crystal structures .
Physicochemical and Crystallographic Properties
- Melting Points and Solubility :
- Crystal Packing :
- The compound forms infinite chains via N–H···O hydrogen bonds and π-π interactions (centroid distance: 3.772 Å), similar to N-benzyl-pentafluorobenzamide. These interactions stabilize crystal lattices and influence material properties .
Biological Activity
N-benzyl-4,5-dimethoxy-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a benzyl group that enhances its lipophilicity, alongside nitro and methoxy groups that provide functional sites for chemical modifications. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, particularly kinases involved in cancer signaling pathways. For instance, it has shown inhibitory effects on AKT2 and Aurora B kinases, which are critical in cell proliferation and survival.
- Redox Reactions : The nitro group can participate in redox reactions, influencing the compound's reactivity and interaction with cellular components .
- Binding Affinity : The arrangement of functional groups affects the compound's binding affinity to proteins and nucleic acids, potentially altering cellular signaling pathways.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
-
Anticancer Activity :
- Studies indicate that derivatives of this compound exhibit promising anticancer properties. For example, it has been investigated for its ability to inhibit tumor cell growth in vitro, particularly against breast cancer cell lines .
- A comparative analysis shows that similar compounds with electron-withdrawing groups exhibit enhanced cytotoxicity against cancer cells (see Table 1).
- Mutagenic Potential :
-
Pharmacological Applications :
- The compound is being explored for its potential as an anti-inflammatory agent and a precursor for drug development targeting various diseases.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 25 | Effective against breast cancer cell lines |
| 3,4-Dimethoxy-6-nitrobenzamide | Anticancer | 30 | Similar structure; different positioning |
| N-nitrosomethylbenzylamine | Mutagenic | Not specified | Demonstrated carcinogenic properties |
| 4-Nitroveratric acid | Anticancer | 40 | Used in different synthetic pathways |
Q & A
Q. What are the established synthetic routes for N-benzyl-4,5-dimethoxy-2-nitrobenzamide, and what critical reaction conditions must be optimized?
The synthesis typically involves two steps:
Formation of the benzamide core : Treat 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide .
N-Benzylation : React the intermediate with benzyl chloride or a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.
Key considerations:
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro, methoxy, benzyl groups). The aromatic region will show distinct splitting due to electron-withdrawing nitro and methoxy groups.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O of methoxy) .
Q. How can researchers assess the compound's stability under varying storage conditions?
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products.
- Monitor nitro group reduction (common in humid/acidic conditions) via UV-Vis spectral shifts (λmax ~400 nm for nitro compounds) .
Advanced Research Questions
Q. What crystallographic insights exist for this compound, and how do intermolecular interactions influence its solid-state properties?
X-ray crystallography reveals:
- Non-planar amide geometry : The benzyl and nitro-substituted aromatic rings form dihedral angles of ~56° due to steric and electronic effects.
- Intermolecular interactions :
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Dihedral angle (amide) | 56.95° (Nitro ring) |
| N—H···O bond length | 2.89 Å |
| π–π centroid distance | 3.772 Å |
Q. How can structural modifications (e.g., substituent variation) enhance biological activity or alter physicochemical properties?
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) yields the amine derivative, enabling conjugation with electrophilic moieties (e.g., fluorophores).
- Methoxy replacement : Substitute with electron-withdrawing groups (e.g., Cl, CF₃) to modulate lipophilicity (logP) and target binding.
Experimental design: Use QSAR models to predict bioactivity changes and validate via enzyme inhibition assays (e.g., JAK-3 or kinase targets) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response standardization : Use consistent assay conditions (e.g., ATP concentration in kinase assays).
- Counter-screening : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific effects.
- Meta-analysis : Compare data across studies using tools like Prism® to identify outliers or protocol-dependent variability .
Q. How can researchers mitigate challenges in quantifying nitro group reactivity during functionalization?
- Redox titration : Monitor nitro-to-amine conversion via iodometric titration.
- Inert atmosphere : Perform reductions (e.g., SnCl₂/HCl) under N₂ to prevent oxidation side reactions.
- Computational modeling : DFT calculations (Gaussian 16) predict transition states for nitro group reactions .
Methodological and Safety Considerations
Q. What safety protocols are recommended given the limited toxicity data for this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods due to unknown chronic toxicity.
- Ecotoxicity mitigation : Avoid aqueous waste disposal; incinerate via licensed facilities.
- In vitro testing : Prioritize Ames tests for mutagenicity before in vivo studies .
Q. How should researchers design crystallization trials to improve crystal quality for X-ray studies?
Q. What analytical pitfalls arise in characterizing nitro-containing benzamides, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
